Methyl 2-oxo-3-(3,4,5-trimethoxyphenyl)propanoate
CAS No.:
Cat. No.: VC18325469
Molecular Formula: C13H16O6
Molecular Weight: 268.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H16O6 |
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Molecular Weight | 268.26 g/mol |
IUPAC Name | methyl 2-oxo-3-(3,4,5-trimethoxyphenyl)propanoate |
Standard InChI | InChI=1S/C13H16O6/c1-16-10-6-8(5-9(14)13(15)19-4)7-11(17-2)12(10)18-3/h6-7H,5H2,1-4H3 |
Standard InChI Key | RDVGMXHMDAUMBB-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC(=CC(=C1OC)OC)CC(=O)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl 2-oxo-3-(3,4,5-trimethoxyphenyl)propanoate (C₁₃H₁₆O₆) features:
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A propanoate ester (CH₃O-CO-) at position 1.
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A ketone group (=O) at position 2.
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A 3,4,5-trimethoxyphenyl ring at position 3.
The trimethoxyphenyl group contributes to the compound’s hydrophobicity (LogP ≈ 1.8) , while the ketone and ester functionalities enhance reactivity.
Table 1: Key Physicochemical Parameters
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₃H₁₆O₆ | Calculated |
Molecular Weight | 268.26 g/mol | |
Exact Mass | 268.115 Da | |
Topological Polar Surface Area | 53.99 Ų | |
LogP (Octanol-Water) | 1.818 |
Synthesis and Structural Analogues
Hypothetical Synthetic Routes
While no direct synthesis reports exist for this compound, analogous pathways suggest feasible methods:
Aldol Condensation
A proline-catalyzed aldol reaction between methyl pyruvate and 3,4,5-trimethoxybenzaldehyde could yield the β-keto ester intermediate, followed by esterification .
Esterification of β-Keto Acids
Fischer esterification of 2-oxo-3-(3,4,5-trimethoxyphenyl)propanoic acid with methanol under acidic conditions (e.g., H₂SO₄) is plausible, given its success in related systems.
Structural Analogues and Activity Trends
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3-Oxo-3-(3,4,5-trimethoxyphenyl)propionic acid methyl ester: Exhibits anti-inflammatory and anticancer properties via caspase-3 activation .
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2,5-Bis(3,4,5-trimethoxyphenylmethylene)cyclopentanone: Demonstrates MDR reversal efficacy 31× stronger than verapamil .
Biological Activities and Mechanisms
Multidrug Resistance (MDR) Reversal
Analogous compounds inhibit P-glycoprotein (P-gp), a key MDR mediator, by binding to its transmembrane domains . Structural similarities suggest methyl 2-oxo-3-(3,4,5-trimethoxyphenyl)propanoate may share this activity.
Table 2: Comparative MDR Reversal Efficacy
Compound | IC₅₀ (μM) | Fold Reversal (vs. Verapamil) |
---|---|---|
Verapamil | 10.2 | 1× |
2,5-Bis(trimethoxyphenyl)cyclopentanone | 0.33 | 31× |
Hypothetical methyl 2-oxo derivative | N/A | Inferred ~10–30× |
Pharmacokinetic Considerations
Metabolic Stability
The ester group is prone to hydrolysis by carboxylesterases, potentially generating the active β-keto acid metabolite. Methoxy groups slow oxidative metabolism, enhancing bioavailability compared to non-substituted analogs.
Toxicity Profile
Trimethoxyphenyl derivatives show selective cytotoxicity toward malignant cells (IC₅₀ for normal cells >100 μM vs. <10 μM for cancer cells) . This selectivity may arise from differential redox regulation in tumor environments.
Applications in Drug Development
Lead Optimization
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Hydrophobicity Adjustment: Introducing polar groups (e.g., hydroxyls) could improve solubility without compromising LogP .
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Prodrug Strategies: Ester hydrolysis in vivo may enhance tissue-specific delivery.
Combination Therapies
Synergy with paclitaxel or doxorubicin is likely, as seen in analogues that reduce chemotherapeutic efflux via P-gp inhibition .
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